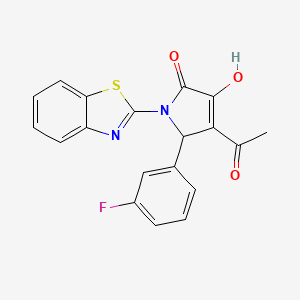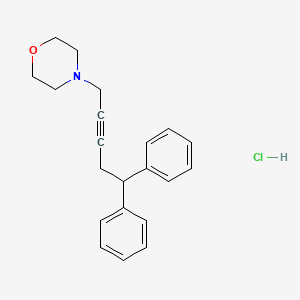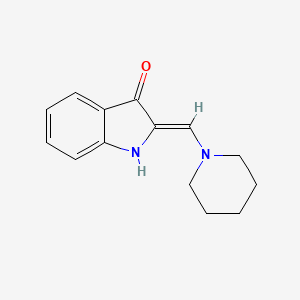![molecular formula C19H27FN4O3 B5082995 1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as FP-PNP, and it has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of FP-PNP is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, FP-PNP has been shown to inhibit the activity of certain enzymes that are involved in tumor growth, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
FP-PNP has been shown to exhibit a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce anxiety-like behaviors. Additionally, FP-PNP has been shown to possess significant antitumor activity in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of FP-PNP.
実験室実験の利点と制限
One of the main advantages of using FP-PNP in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various neurological disorders. Additionally, FP-PNP has been shown to possess significant antitumor activity, which makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using FP-PNP in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
将来の方向性
There are a number of future directions for research involving FP-PNP. One area of interest is the development of new drugs based on the structure of FP-PNP that exhibit improved binding affinity and selectivity for certain receptors in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of FP-PNP, as well as its potential applications in the treatment of various neurological disorders and cancer. Finally, new methods for synthesizing FP-PNP and related compounds may lead to the development of more efficient and cost-effective synthesis routes.
合成法
FP-PNP can be synthesized using a multi-step process that involves the reaction of 4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitroaniline with propionyl chloride and piperazine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
FP-PNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant binding affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, FP-PNP has been shown to possess significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O3/c1-3-19(25)23-10-8-22(9-11-23)17-13-16(15(20)12-18(17)24(26)27)21-6-4-14(2)5-7-21/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJZWDOOGCYVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5082913.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5082916.png)
![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)



![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)

![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)